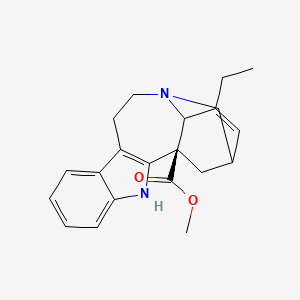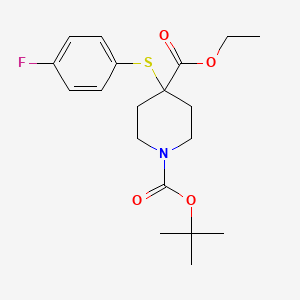
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, ethyl, and 4-fluorophenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorothiophenol with a piperidine derivative under specific conditions to introduce the 4-fluorophenylthio group. The tert-butyl and ethyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation reactions.
1-tert-Butyl-4-methyl 3-fluoropiperidine-1,4-dicarboxylate: Similar structure with different substituents.
Uniqueness
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C19H26FNO4S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 4-(4-fluorophenyl)sulfanylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26FNO4S/c1-5-24-16(22)19(26-15-8-6-14(20)7-9-15)10-12-21(13-11-19)17(23)25-18(2,3)4/h6-9H,5,10-13H2,1-4H3 |
Clé InChI |
QRVCHPSXQHAWMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
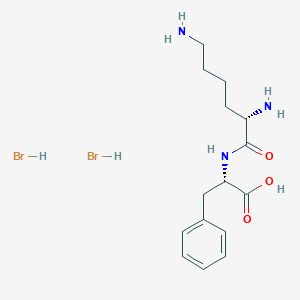
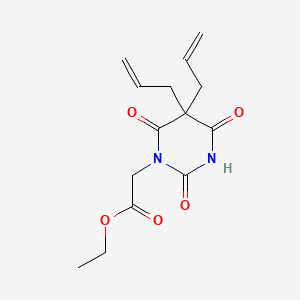

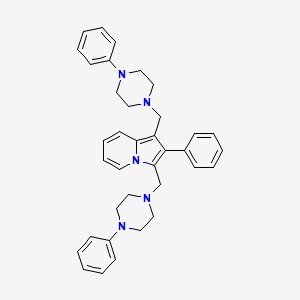
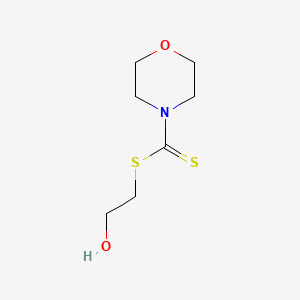
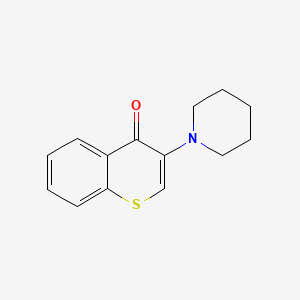
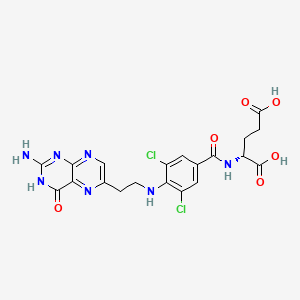
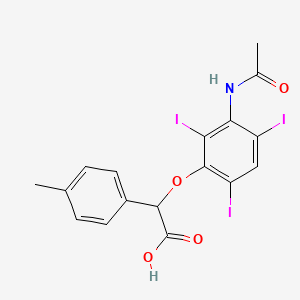
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
